molecular formula C14H13N3S B12729039 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- CAS No. 114058-93-4

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)-

Cat. No.: B12729039
CAS No.: 114058-93-4
M. Wt: 255.34 g/mol
InChI Key: DYGLSSWDOVUHQR-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted triazoles

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the activity of demethylase enzymes, which are crucial for the survival of certain pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
  • 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
  • Prothioconazole

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

114058-93-4

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

2,4-dimethyl-5-naphthalen-1-yl-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H13N3S/c1-16-13(15-17(2)14(16)18)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

DYGLSSWDOVUHQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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